molecular formula C22H28N2O4S B2537300 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1172741-70-6

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2537300
CAS No.: 1172741-70-6
M. Wt: 416.54
InChI Key: PHGJYVCYGAGUEN-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a multifaceted chemical compound that exhibits unique properties and applications. It combines a tetrahydroquinoline moiety with a methoxyacetyl group and a tetramethylbenzenesulfonamide functional group, making it a noteworthy candidate for various scientific research and industrial purposes.

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-14-11-15(2)17(4)22(16(14)3)29(26,27)23-19-9-8-18-7-6-10-24(20(18)12-19)21(25)13-28-5/h8-9,11-12,23H,6-7,10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGJYVCYGAGUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 2-methoxyacetyl chloride in the presence of a base such as pyridine. This intermediate then reacts with 2,3,5,6-tetramethylbenzenesulfonyl chloride in an organic solvent like dichloromethane to yield the final product.

Industrial production methods: : For industrial-scale production, the synthesis involves optimized reaction conditions to ensure high yield and purity. This includes careful control of temperature, reaction time, and solvent ratios. Specialized equipment is used to facilitate the scale-up process, ensuring that the compound meets the stringent quality standards required for its applications.

Chemical Reactions Analysis

Types of reactions it undergoes: : N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. It also exhibits reactivity towards electrophilic and nucleophilic reagents due to its diverse functional groups.

Common reagents and conditions used in these reactions: : Typical reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are often carried out under controlled conditions such as inert atmosphere and specific pH levels.

Major products formed from these reactions:

Scientific Research Applications

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is used extensively in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for synthesizing complex molecules. In biological research, it aids in studying enzyme interactions and metabolic pathways. In medicine, it shows potential as a therapeutic agent due to its ability to interact with specific molecular targets. In industry, it is used in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It can bind to specific enzymes and receptors, modulating their activity and influencing biological processes. Its sulfonamide group is particularly active, enabling interactions with a variety of biological molecules. The tetrahydroquinoline moiety enhances its binding affinity and specificity, making it an effective compound in various applications.

Comparison with Similar Compounds

Conclusion

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide is a highly versatile and valuable compound, with a wide range of applications spanning multiple scientific disciplines. Its unique structure and reactivity make it an important tool for researchers and industry professionals alike. Whether it is being used to develop new therapeutic agents or advanced materials, this compound continues to play a pivotal role in the advancement of science and technology.

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